molecular formula C15H13N5O4S B11107773 2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B11107773
M. Wt: 359.4 g/mol
InChI Key: WNNKJEAPHLOFJI-UHFFFAOYSA-N
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Description

2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in medicinal chemistry and materials science. This compound is characterized by the presence of amino groups, methoxy groups, and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of amino groups: Amination reactions using ammonia or amines under controlled conditions.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction followed by coupling with the thiopyran ring.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted thiopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its amino, methoxy, and nitrophenyl groups. These interactions could involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-DIAMINO-4-(3,4-DIMETHOXYPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE: Lacks the nitro group, which may affect its reactivity and applications.

    2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-PYRAN-3,5-DICARBONITRILE: Similar structure but with an oxygen atom instead of sulfur, which could influence its chemical properties.

Uniqueness

The presence of both amino and nitrophenyl groups in 2,6-DIAMINO-4-(3,4-DIMETHOXY-2-NITROPHENYL)-4{H}-THIOPYRAN-3,5-DICARBONITRILE makes it unique compared to other thiopyran derivatives. These functional groups provide a combination of reactivity and potential biological activity that is not commonly found in other compounds.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

2,6-diamino-4-(3,4-dimethoxy-2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

InChI

InChI=1S/C15H13N5O4S/c1-23-10-4-3-7(12(20(21)22)13(10)24-2)11-8(5-16)14(18)25-15(19)9(11)6-17/h3-4,11H,18-19H2,1-2H3

InChI Key

WNNKJEAPHLOFJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-])OC

Origin of Product

United States

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